4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a 4-chlorophenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 4-chloroaniline with a suitable diketone or diester under acidic or basic conditions. One common method includes the reaction of 4-chloroaniline with 1,2-diketones in the presence of a catalyst such as acetic acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties .
Scientific Research Applications
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-(4-chlorophenyl)-1,2,3-triazole
- 4-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
4-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
1523637-84-4 |
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Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
InChI Key |
NWDMSJDFXYPVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
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